alpha-Tocopherolquinone

Description

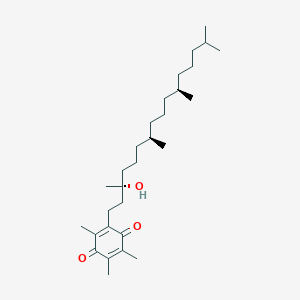

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVDFSLWFKLJDQ-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009892 | |

| Record name | Tocopherylquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-04-8 | |

| Record name | Tocopherol quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7559-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherylquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherylquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocopherylquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO763K43XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beyond Antioxidant: A Technical Guide to the Cellular Signaling Roles of Alpha-Tocopherolquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-tocopherolquinone (α-TQ), long considered a mere oxidation product of vitamin E, is emerging as a bioactive molecule with distinct and potent roles in cellular signaling. This technical guide provides an in-depth exploration of the non-antioxidant functions of α-TQ, moving beyond its traditional association with its parent compound, alpha-tocopherol (α-T). We will dissect the molecular mechanisms by which α-TQ modulates critical cellular pathways, including its well-documented activation of the Aryl Hydrocarbon Receptor (AhR) and its emerging role in inducing endoplasmic reticulum (ER) stress. This guide offers a comprehensive resource, detailing the intricate signaling cascades, providing quantitative data, and presenting robust experimental protocols to empower researchers in this evolving field.

Introduction: Reframing this compound

For decades, the scientific narrative surrounding alpha-tocopherol (α-T), the most biologically active form of vitamin E, has been dominated by its function as a potent lipid-soluble antioxidant.[1][2] Consequently, its primary oxidation product, this compound (α-TQ), has often been relegated to the status of a biomarker for oxidative stress. However, a growing body of evidence compels a significant revision of this perspective. α-TQ is not an inert byproduct but a functionally distinct signaling molecule with a unique bioactivity profile that diverges significantly from its precursor.[3]

This guide will illuminate the signaling capabilities of α-TQ, focusing on its ability to interact with specific cellular receptors and trigger downstream signaling cascades that influence inflammation, cell proliferation, and apoptosis. Understanding these non-antioxidant functions is paramount for researchers and drug development professionals seeking to unravel the complete biological picture of vitamin E metabolism and to explore the therapeutic potential of its derivatives.

Core Signaling Pathways Modulated by this compound

Aryl Hydrocarbon Receptor (AhR) Activation: A Central Hub for α-TQ Signaling

One of the most significant discoveries in α-TQ signaling is its role as an agonist for the Aryl Hydrocarbon Receptor (AhR).[4][5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell cycle control.[6]

Mechanism of Action:

Upon binding to α-TQ, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Downstream Effects of AhR Activation by α-TQ:

-

Modulation of Inflammatory Responses: A key consequence of α-TQ-mediated AhR activation is the suppression of pro-inflammatory signaling pathways. Research has demonstrated that α-TQ can inhibit the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), two master regulators of inflammation.[4][7] This leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][8]

-

Regulation of Gene Expression: Beyond inflammatory mediators, AhR activation by α-TQ can influence a broader spectrum of gene expression. This includes genes involved in cell cycle regulation and metabolism.[9]

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Emerging evidence suggests that tocopheryl quinones can induce endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[10] This triggers a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.[11]

The Three Branches of the UPR:

The UPR is mediated by three main ER-resident sensor proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis and the preferential translation of activating transcription factor 4 (ATF4).[12][13]

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. Its most well-known function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[14][15]

-

ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal fragment, a transcription factor that upregulates ER chaperones and other UPR target genes.[16][17]

While direct evidence specifically linking α-TQ to the activation of all three UPR sensors is still an active area of research, the known pro-apoptotic effects of other quinones and tocopherol derivatives in cancer cells often involve the induction of ER stress.[10]

Quantitative Data Summary

The biological effects of α-TQ are dose-dependent and cell-type specific. The following table summarizes key quantitative data from the literature to guide experimental design.

| Cell Line | α-TQ Concentration | Observed Effect | Reference |

| Human Macrophage U937 Cells | 25 µM | Decreased LPS-induced production of IL-1β, IL-6, and TNF-α | [4] |

| Androgen-responsive prostate cancer cells (LAPC4, LNCaP) | 25 µM | Inhibition of cell growth | [3] |

| Androgen-independent prostate cancer cells (DU145) | Up to 25 µM | No effect on cell growth | [3] |

| Murine RAW264.7 Macrophages | 10 µM | Induction of DNA damage | [18] |

Experimental Protocols

This section provides detailed methodologies for investigating the cellular signaling roles of α-TQ.

Preparation and Handling of α-Tocopherolquinone for Cell Culture

Materials:

-

α-Tocopherolquinone (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof, sterile)

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Stock Solution Preparation: In a sterile environment, dissolve α-TQ powder in anhydrous DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO and ≤ 0.5% for ethanol).

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent (DMSO or ethanol) used to dissolve α-TQ.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the activation of AhR by α-TQ.

Materials:

-

Hepatoma cell line stably transfected with an XRE-driven luciferase reporter plasmid (e.g., HepG2-XRE-Luc)

-

Cell culture medium and supplements

-

α-TQ stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

-

Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of α-TQ or a vehicle control. Include a known AhR agonist (e.g., TCDD) as a positive control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for AhR activation and luciferase expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye) and express the results as fold induction over the vehicle control.

Western Blot Analysis of ER Stress Markers

This protocol outlines the steps to detect the activation of the UPR by analyzing key ER stress marker proteins.

Materials:

-

Cell line of interest

-

α-TQ stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blot equipment

-

Primary antibodies against ER stress markers (e.g., p-PERK, ATF4, p-IRE1α, XBP1s, CHOP) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with α-TQ or a vehicle control for various time points. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the ER stress markers and a loading control, followed by HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

The evidence presented in this guide firmly establishes α-tocopherolquinone as a signaling molecule with distinct biological functions that are independent of its role as an oxidation product of α-tocopherol. Its ability to activate the Aryl Hydrocarbon Receptor and potentially induce the Unfolded Protein Response highlights its involvement in critical cellular processes such as inflammation, cell fate decisions, and stress responses.

For researchers and drug development professionals, these findings open up new avenues of investigation. The specific molecular targets of α-TQ within these pathways present intriguing possibilities for therapeutic intervention in diseases with inflammatory or proliferative components. Future research should focus on further elucidating the complete signaling network of α-TQ, identifying its direct protein interactors, and exploring its physiological and pathological roles in vivo. A deeper understanding of α-TQ's signaling capabilities will undoubtedly reshape our comprehension of vitamin E biology and may lead to the development of novel therapeutic strategies.

References

-

Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells. PLoS One.

-

Alpha-Tocopherol Alters Transcription Activities that Modulates Tumor Necrosis Factor Alpha (TNF-α) Induced Inflammatory Response in Bovine Cells. PLoS One.

-

α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice. Cytokine.

-

Gene-Regulatory Activity of α-Tocopherol. Molecules.

-

Antioxidants Abrogate Alpha-Tocopherylquinone-Mediated Down-Regulation of the Androgen Receptor in Androgen-Responsive Prostate Cancer Cells. PLoS One.

-

Alpha-tocopherylquinone-mediated activation of the Aryl Hydrocarbon Receptor regulates the production of inflammation-inducing cytokines and ameliorates intestinal inflammation. Mucosal Immunology.

-

Aryl hydrocarbon receptor facilitates DNA strand breaks and 8-oxo-2'-deoxyguanosine formation by the aldo-keto reductase product benzo[a]pyrene-7,8-dione. Toxicological Sciences.

-

Aryl hydrocarbon receptor. Wikipedia.

-

Tocotrienols induce endoplasmic reticulum stress and apoptosis in cervical cancer cells. Journal of Cellular Physiology.

-

Unfolded protein response. Wikipedia.

-

γ-Tocotrienol but Not γ-Tocopherol Blocks STAT3 Cell Signaling Pathway through Induction of Protein-tyrosine Phosphatase SHP-1 and Sensitizes Tumor Cells to Chemotherapeutic Agents. Journal of Biological Chemistry.

-

Application Notes and Protocols for the Use of DL-alpha-Tocopherol in Cell Culture Media. BenchChem.

-

Vitamin E, Tocopherol, in Cell Culture. Sigma-Aldrich.

-

Vitamin E analogs trigger apoptosis in HER2/erbB2-overexpressing breast cancer cells by signaling via the mitochondrial pathway. Biochemical and Biophysical Research Communications.

-

Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum. Trends in Molecular Medicine.

-

The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress. Frontiers in Oncology.

-

Exploring the IRE1 interactome: From canonical signaling functions to unexpected roles. Journal of Biological Chemistry.

-

The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate. Cells.

-

Atf-6 Regulates Lifespan through ER-Mitochondrial Calcium Homeostasis. Cell Reports.

-

The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms. Molecular Cell.

-

Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress. Molecular Biology of the Cell.

-

Mitochondrial STAT3 regulates antioxidant gene expression through complex I-derived NAD+ in triple negative breast cancer. The EMBO Journal.

-

Gene-Regulatory Activity of α-Tocopherol. PMC.

-

Fine tuning of the Unfolded Protein Response: Assembling the IRE1α interactome. PMC.

-

γ-Tocotrienol but Not γ-Tocopherol Blocks STAT3 Cell Signaling Pathway through Induction of Protein-tyrosine Phosphatase SHP-1 and Sensitizes Tumor Cells to Chemotherapeutic Agents. PMC.

-

Modulation of NFκB signalling pathway by tocotrienol: A systematic review. Asia Pacific Journal of Clinical Nutrition.

-

α-Tocopherol Long-Chain Metabolite α-T-13'-COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS-Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages. Antioxidants.

Sources

- 1. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-tocopherol-mediated caspase-3 up-regulation enhances susceptibility to apoptotic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-Tocopherol Alters Transcription Activities that Modulates Tumor Necrosis Factor Alpha (TNF-α) Induced Inflammatory Response in Bovine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-Tocopherol Alters Transcription Activities that Modulates Tumor Necrosis Factor Alpha (TNF-α) Induced Inflammatory Response in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vitamin E analogs trigger apoptosis in HER2/erbB2-overexpressing breast cancer cells by signaling via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tocopherol production in plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Tocopherolquinone as a Marker of Oxidative Stress

Executive Summary

The accurate measurement of oxidative stress is a critical challenge in biomedical research and drug development. While numerous biomarkers exist, many suffer from limitations related to stability, specificity, or physiological relevance. This guide focuses on alpha-tocopherolquinone (α-TQ), the primary oxidation product of alpha-tocopherol (α-T, Vitamin E), establishing its utility as a robust and specific marker of in vivo lipid peroxidation. We will explore the fundamental biochemistry of α-TQ formation, provide detailed, field-proven analytical methodologies for its quantification, and discuss the interpretation of α-TQ data in preclinical and clinical research, positioning it as a superior alternative to less stable oxidative stress markers.

Section 1: The Biochemical Rationale: From Antioxidant to Stable End-Product

The Vitamin E Antioxidant Cycle

Alpha-tocopherol is the most biologically active form of Vitamin E and functions as the primary lipid-soluble, chain-breaking antioxidant in cellular membranes.[1][2] Its principal role is to protect polyunsaturated fatty acids (PUFAs) from oxidation by scavenging lipid peroxyl radicals (LOO•), thereby terminating the propagation phase of lipid peroxidation.[1][3] This reaction involves the donation of a hydrogen atom from the hydroxyl group on α-T's chromanol ring, resulting in the formation of a relatively stable α-tocopheroxyl radical (α-TO•).[1][4]

The Irreversible Oxidation to α-Tocopherolquinone (α-TQ)

Under conditions of mild to moderate oxidative stress, the α-TO• radical can be recycled back to its reduced, active α-T form by other antioxidants like ascorbate (Vitamin C).[1][3] However, in environments of significant oxidative stress where the recycling capacity is overwhelmed, the α-TO• radical undergoes further oxidation. It can react with another lipid peroxyl radical or other reactive oxygen species (ROS) to form unstable intermediates like 8a-(lipid-dioxy)-α-tocopherones.[4][5] These intermediates are subsequently hydrolyzed to form the stable, irreversible end-product, α-tocopherolquinone (α-TQ).[4][5][6]

The formation of α-TQ represents a terminal event in the antioxidant life of an α-tocopherol molecule. Its accumulation is directly proportional to the extent of α-tocopherol consumption during the neutralization of lipid peroxyl radicals. This makes α-TQ an integrated, historical marker of lipid peroxidation, reflecting the cumulative oxidative burden on lipid membranes.

Section 2: Analytical Methodologies for α-TQ Quantification

The accurate quantification of α-TQ is challenging due to its low physiological concentrations and the high abundance of its parent compound, α-T. The primary analytical goals are to achieve high sensitivity, specificity, and to prevent artifactual oxidation during sample handling and processing.

Critical Pre-Analytical Considerations: Ensuring Sample Integrity

The trustworthiness of any α-TQ measurement begins with meticulous sample collection and preparation. Since tocopherols are prone to oxidation, preventing ex vivo artifact formation is paramount.[7]

Protocol for Sample Collection and Initial Processing:

-

Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Immediate Protection: Immediately add an antioxidant cocktail to the whole blood. A common choice is a mixture of butylated hydroxytoluene (BHT), ascorbic acid, and pyrogallol to inhibit both radical- and enzyme-mediated oxidation.[8]

-

Centrifugation: Centrifuge at 4°C to separate plasma or serum.

-

Storage: If not for immediate analysis, snap-freeze the plasma/serum in liquid nitrogen and store at -80°C, protected from light.[9]

Gold Standard Protocol: LC-MS/MS for High Sensitivity and Specificity

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying α-TQ, offering unparalleled sensitivity and specificity by measuring the unique mass-to-charge ratio (m/z) and fragmentation pattern of the analyte.

Detailed Step-by-Step Methodology (LC-MS/MS):

-

Sample Preparation (Liquid-Liquid Extraction):

-

Rationale: To efficiently extract lipophilic compounds like α-T and α-TQ from the aqueous plasma matrix and precipitate proteins.

-

Steps: a. To 100 µL of plasma, add an internal standard (e.g., deuterated d6-α-TQ) to account for extraction variability and matrix effects. b. Add 200 µL of ethanol or methanol to precipitate proteins.[10] Vortex vigorously. c. Add 1 mL of hexane and vortex for 2 minutes to extract the lipids.[11] d. Centrifuge at 3000 x g for 10 minutes at 4°C. e. Carefully transfer the upper hexane layer to a clean tube. f. Evaporate the hexane to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 methanol:water) for injection.[9]

-

-

Chromatographic Separation (HPLC):

-

Rationale: To separate α-TQ from its isomers and the highly abundant parent α-T, which can cause ion suppression in the mass spectrometer.

-

System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.[10]

-

Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid), provides excellent separation.[10]

-

-

Detection (Tandem Mass Spectrometry):

-

Rationale: Provides definitive identification and quantification.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity. Specific precursor-to-product ion transitions are monitored for both the analyte (α-TQ) and the internal standard.

-

Example Transition for α-TQ: m/z 447.4 → 165.1

-

-

-

Self-Validation and Quantification:

-

Calibration Curve: A standard curve is generated using known concentrations of α-TQ and a fixed concentration of the internal standard.

-

Quality Controls (QCs): Low, medium, and high concentration QCs are prepared and run with each batch of samples to ensure accuracy and precision. Intra- and inter-day precision and accuracy should be below 15%.[10]

-

Limit of Detection (LOD): Modern LC-MS/MS systems can achieve LODs in the low pg/mL range (e.g., 8-330 pg/mL), which is essential for detecting basal levels in healthy subjects.[10]

-

Alternative Protocol: HPLC with Electrochemical Detection (HPLC-ED)

For laboratories without access to mass spectrometry, HPLC with electrochemical detection (HPLC-ED) offers a sensitive alternative.[8]

-

Principle: This method utilizes a dual-electrode system. The first electrode (upstream) is set at a reducing potential (-500 mV) to convert α-TQ into α-tocopherylhydroquinone. The second electrode (downstream) is set at an oxidizing potential (+600 mV) to detect both the native α-T and the newly reduced α-TQ product. This "redox mode" provides excellent sensitivity and selectivity for quinone species.[8]

-

Sensitivity: While highly sensitive, with detection limits reported around 0.31 pmol, it may be more susceptible to interferences from other electroactive compounds in the sample compared to LC-MS/MS.[8]

Section 3: Interpreting α-TQ Data in a Research Context

The α-TQ / α-T Ratio: The Most Meaningful Metric

Presenting α-TQ levels as an absolute concentration can be misleading, as it is highly dependent on the baseline level of its precursor, α-T, which varies with diet and supplementation. The most scientifically sound approach is to report the molar ratio of α-TQ to α-T .

-

Rationale: This ratio normalizes the amount of the oxidation product to its parent antioxidant pool. A higher α-TQ/α-T ratio unequivocally indicates an increased rate of α-T oxidation, providing a more accurate reflection of oxidative stress intensity, independent of an individual's Vitamin E status.

Typical Values and Application in Disease Models

The concentration of α-TQ in the plasma of healthy humans is exceedingly low, often constituting only 0.02-0.05% of the total α-T concentration.[9] This low basal level makes it a highly sensitive marker, as even a small increase in oxidative stress can lead to a significant and measurable fold-change in the α-TQ/α-T ratio.

| Condition | Matrix | Typical α-TQ Levels / Ratio | Significance | Reference |

| Healthy Control (Rat) | Tissues, Plasma | Very low / Basal | Represents normal metabolic state | [8] |

| Hyperoxia Exposure (Rat) | Lung, Liver, Heart | Significantly increased α-TQ | Demonstrates acute oxidative insult | [8] |

| Atherosclerosis (Human) | Atherosclerotic Lesions | Elevated α-TQ and other oxidation products | Indicates localized lipid peroxidation in plaque | [6] |

| Neurodegeneration (AD Models) | Brain Tissue | Altered tocopherol profiles observed | α-TQ may inhibit Aβ aggregation, suggesting a complex role | [12][13] |

Applications in Drug Development

-

Assessing Target Engagement: For novel antioxidant therapies, a reduction in the α-TQ/α-T ratio following treatment can serve as a direct pharmacodynamic biomarker, demonstrating that the drug is effectively reducing lipid peroxidation in vivo.

-

Patient Stratification: Baseline α-TQ/α-T ratios could potentially be used to identify patient populations with high levels of oxidative stress who are most likely to respond to antioxidant interventions.

-

Evaluating Pro-oxidant Toxicity: Conversely, an increase in the α-TQ/α-T ratio can be a sensitive safety biomarker to detect unintended pro-oxidant effects of a new chemical entity.

Section 4: Advantages, Limitations, and Future Directions

Key Advantages of α-TQ as a Biomarker

-

High Specificity: α-TQ is a specific product of α-T oxidation, directly reflecting the process of lipid peroxidation.

-

Chemical Stability: Unlike radical species or lipid hydroperoxides, α-TQ is a stable end-product, making it suitable for analysis in stored samples.[8]

-

Integrated Measurement: Its levels represent a cumulative measure of oxidative stress over time, rather than a transient snapshot.

Limitations and Considerations

-

Analytical Complexity: Accurate measurement requires sophisticated equipment (LC-MS/MS) and rigorous, validated protocols to avoid artifactual generation.

-

Dietary Influence: While using the ratio mitigates this, significant changes in dietary Vitamin E intake should be monitored and controlled for in clinical studies.

-

Metabolic Conversion: The body can metabolize α-TQ, potentially reducing it back to α-tocopherylhydroquinone, which also has antioxidant properties.[14][15] This metabolic clearance must be considered when interpreting long-term studies.

Future Directions

The combination of α-TQ with other markers from different molecular classes (e.g., F2-isoprostanes from free radical damage, 8-OHdG from DNA damage) will provide a more comprehensive, multi-faceted picture of the systemic oxidative stress state. Further research is needed to establish validated clinical cut-off points for the α-TQ/α-T ratio in various diseases, which could transition it from a research tool to a diagnostic and prognostic marker.

Conclusion

α-Tocopherolquinone stands out as a premier biomarker for assessing in vivo lipid peroxidation. Its biochemical origin as a stable, specific end-product of Vitamin E's antioxidant action provides a direct and reliable measure of oxidative stress. While its analysis demands technical expertise and advanced instrumentation, the resulting data, particularly when expressed as a ratio to its parent compound, offers unparalleled insight for researchers and drug developers. By adopting the validated protocols and interpretive frameworks outlined in this guide, scientists can confidently leverage α-TQ to advance our understanding of oxidative stress in health and disease.

References

- Chan, A. C. (1998). The role of metabolism in the antioxidant function of vitamin E. PubMed.

- Gliszczynska-Swiglo, A. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society.

- Zhang, L., et al. (2024). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI.

- Wikipedia contributors. (n.d.). Vitamin E. Wikipedia.

- Habib, H., et al. (2021). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS.

- Yamauchi, R. (2004). Oxidation Products of Vitamin E in the Peroxidation of Liposomal and Biological Systems. Journal of Clinical Biochemistry and Nutrition.

- Yanagawa, T., et al. (1999). Determination of alpha-tocopherol and alpha-tocopherylquinone in rat tissues and plasma by high-performance liquid chromatography with electrochemical detection. PubMed.

- Shintani, T., et al. (2025). Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity. PubMed Central.

- Gao, S., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. PubMed Central.

- Habib, H., et al. (2021). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. eScholarship.

- Yamauchi, R. (2004). Vitamin E: Mechanism of Its Antioxidant Activity. J-Stage.

- Vatassery, G. T. (1987). Determination of this compound (vitamin E quinone) in human serum, platelets, and red cell membrane samples. PubMed.

- Morris, M. C., et al. (2015).

- Ulatowski, L. M., & Manor, D. (2015).

- Su, H., et al. (2010). Vitamin E Oxidation in Human Atherosclerotic Lesions.

- Singh, U., & Jialal, I. (2008). Alpha-tocopherol: roles in prevention and therapy of human disease. PubMed Central.

- Ulatowski, L. M., et al. (2012). Brain Tocopherols Related to Alzheimer Disease Neuropathology in Humans.

- Mishima, K., et al. (2018). Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase. PubMed Central.

Sources

- 1. Vitamin E - Wikipedia [en.wikipedia.org]

- 2. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant - Wikipedia [en.wikipedia.org]

- 4. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. aocs.org [aocs.org]

- 8. Determination of alpha-tocopherol and alpha-tocopherylquinone in rat tissues and plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of this compound (vitamin E quinone) in human serum, platelets, and red cell membrane samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain Tocopherols Related to Alzheimer Disease Neuropathology in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The role of metabolism in the antioxidant function of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Quinone: A Deep Dive into the Discovery and History of alpha-Tocopherolquinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

alpha-Tocopherolquinone (α-TQ) has long been known as a primary oxidation product of alpha-tocopherol (α-T), the most biologically active form of vitamin E. Initially viewed as a mere byproduct of antioxidant activity, a growing body of research has unveiled its complex and multifaceted roles in biological systems. This technical guide provides a comprehensive exploration of the discovery, history, and evolving understanding of α-TQ. We will delve into its chemical synthesis, biochemical functions, and the analytical methodologies for its detection. Furthermore, this guide will examine the intricate interplay between α-TQ, its reduced form alpha-tocopherolhydroquinone (α-TQH₂), and the parent vitamin E, shedding light on its toxicological profile and emerging therapeutic potential. This document is designed to be an authoritative resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights into this intriguing molecule.

A Historical Perspective: From Vitamin E to its Quinone Metabolite

The story of this compound is intrinsically linked to the discovery of its precursor, vitamin E. In 1922, Herbert M. Evans and Katharine Scott Bishop identified a fat-soluble dietary factor essential for reproduction in rats, which they named "Factor X". This was later isolated in 1936 by Evans and his colleagues from wheat germ oil and named alpha-tocopherol, from the Greek words "tókos" (childbirth) and "phérein" (to bear), with the "-ol" suffix indicating its alcohol functional group.

The existence of this compound as a metabolite of vitamin E was a logical consequence of alpha-tocopherol's primary function as a lipid-soluble antioxidant. As α-T scavenges peroxyl radicals to protect cell membranes from lipid peroxidation, it is itself oxidized. While the precise first report of α-TQ as a metabolite is not definitively pinpointed in a single seminal paper, its formation as an oxidation product was established through early studies on vitamin E's antioxidant mechanism. It was observed that under conditions of oxidative stress, the levels of α-TQ increased relative to α-T, confirming its in vivo formation.[1]

Initially, α-TQ was largely considered an inactive and excretable end-product of vitamin E metabolism. However, subsequent research began to challenge this simplistic view, revealing a more dynamic and biologically significant role for this quinone.

Physicochemical Properties and Laboratory Synthesis

This compound is a quinone derivative of alpha-tocopherol, characterized by a chromanol ring with a phytyl tail. The key structural difference is the oxidation of the hydroxyl group on the chromanol ring to a ketone, and the introduction of a second ketone at the para position, forming a p-benzoquinone.

Chemical Structure

| Property | Value |

| Molecular Formula | C₂₉H₅₀O₃ |

| Molar Mass | 446.70 g/mol |

| Appearance | Yellowish, viscous oil |

| Solubility | Soluble in nonpolar organic solvents, insoluble in water |

Laboratory Synthesis: Oxidation of alpha-Tocopherol

For research purposes, α-TQ is typically synthesized by the oxidation of α-tocopherol. Several methods can be employed, with one common approach involving the use of an oxidizing agent like ferric chloride or gold(III) chloride.

Materials:

-

RRR-α-tocopherol

-

Ethanol

-

Ferric chloride (FeCl₃)

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Dissolution: Dissolve a known amount of RRR-α-tocopherol in absolute ethanol.

-

Oxidation: While stirring, add a solution of ferric chloride in ethanol dropwise to the α-tocopherol solution. The reaction progress can be monitored by TLC.

-

Extraction: Once the reaction is complete (as indicated by the disappearance of the α-tocopherol spot on TLC), add water to the reaction mixture and extract the product with hexane.

-

Washing and Drying: Wash the hexane extract with water to remove any remaining ferric chloride and ethanol. Dry the hexane layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried hexane extract using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

-

Characterization: Collect the fractions containing α-TQ (identifiable by its characteristic yellow color and TLC profile) and confirm its identity and purity using techniques such as NMR and mass spectrometry.

Caption: Workflow for the laboratory synthesis of α-Tocopherolquinone.

The Biochemical Dichotomy: Antioxidant Precursor and Cytotoxic Agent

The biological activities of this compound are complex and often appear contradictory. It can act as a precursor to a potent antioxidant, yet it also exhibits cytotoxic and pro-apoptotic effects, particularly in cancer cells.

The Redox Couple: α-TQ and α-TQH₂

In vivo, α-TQ can be reduced to alpha-tocopherolhydroquinone (α-TQH₂).[1] This reduction is a crucial step in understanding the molecule's antioxidant capabilities. α-TQH₂ is a highly effective radical-scavenging antioxidant, even more potent than α-tocopherol and ubiquinol in some contexts.[2] It can directly scavenge peroxyl radicals and also regenerate α-tocopherol from the tocopheroxyl radical, thus sparing the primary form of vitamin E.[2] This has led to the proposition that α-TQH₂ may act as a previously unrecognized natural antioxidant, particularly in environments of high oxidative stress where α-TQ formation is elevated.[3]

Caption: Redox cycling of α-Tocopherol and its quinone derivatives.

Cytotoxicity and Pro-Apoptotic Effects

In contrast to the protective role of its reduced form, α-TQ has demonstrated cytotoxic effects, particularly against cancer cells. Studies have shown that γ-tocopheryl quinone, a related compound, induces apoptosis in cancer cells through the activation of caspase-9 and the release of cytochrome c from the mitochondria.[4] While α-TQ is generally less cytotoxic than its gamma and delta counterparts, it can still induce apoptosis, especially at higher concentrations.[1] The mechanism of α-tocopheryl succinate (α-TOS), a derivative of α-tocopherol, induced apoptosis involves the activation of a caspase cascade and modulation of mitochondrial membrane function.[5] Although not directly α-TQ, this provides a plausible model for the pro-apoptotic actions of related vitamin E metabolites.

The cytotoxic effects of some tocopheryl quinones are linked to their ability to act as arylating agents, forming adducts with cellular thiols like glutathione.[1] However, α-TQ is considered a non-arylating quinone, suggesting its mechanism of toxicity may differ.[1]

Analytical Methodologies for Detection and Quantification

Accurate measurement of α-TQ in biological matrices is essential for understanding its physiological and pathological roles. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

HPLC-based Quantification of this compound in Human Serum

This protocol outlines a general procedure for the determination of α-TQ in human serum using reversed-phase HPLC with UV detection.

Materials and Reagents:

-

Human serum sample

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

This compound standard

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

HPLC system with UV detector

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of serum in a glass tube, add 500 µL of ethanol containing BHT (as an antioxidant) to precipitate proteins. Vortex for 30 seconds.

-

Add 2 mL of hexane, vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.[6]

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a standard curve using known concentrations of the α-TQ standard.

-

Calculate the concentration of α-TQ in the serum sample by comparing its peak area to the standard curve.

-

Caption: Workflow for the HPLC analysis of α-Tocopherolquinone in serum.

Toxicological Profile

The toxicology of this compound is an area of active investigation. As mentioned, it is generally less toxic than other tocopheryl quinones.[1] However, some studies have indicated that γ-TQ can be mutagenic in certain cell lines.[1] The non-arylating nature of α-TQ likely contributes to its lower toxicity profile.

It is important to note that the cytotoxic effects of α-TQ are often observed at concentrations significantly higher than those typically found under physiological conditions. The concentration of α-TQ in normal human serum is very low, constituting only 0.02-0.05% of the α-tocopherol concentration.[6]

Therapeutic Potential and Future Directions

The therapeutic potential of this compound and its hydroquinone is a promising area of research. The potent antioxidant activity of α-TQH₂ suggests its potential utility in conditions associated with oxidative stress.[3] Given that α-TQ can be converted to α-TQH₂ in vivo, oral supplementation with α-TQ could be a strategy to deliver this potent antioxidant to target tissues.[7] In fact, α-TQ has shown a beneficial clinical response in patients with Friedreich's ataxia, a neurodegenerative disease characterized by oxidative stress.[8]

Furthermore, the pro-apoptotic effects of α-TQ and its derivatives on cancer cells open up possibilities for its investigation as a potential anticancer agent.[4][5]

Future research should focus on several key areas:

-

Elucidating the precise mechanisms of α-TQ-induced apoptosis.

-

Investigating the in vivo efficacy and safety of α-TQ and α-TQH₂ in various disease models.

-

Developing targeted delivery systems to enhance the therapeutic index of these compounds.

-

Exploring the interplay between α-TQ and other cellular redox systems.

Conclusion

This compound has evolved from being considered a simple, inactive metabolite of vitamin E to a molecule of significant biological interest. Its dual nature as a precursor to a potent antioxidant and a potential cytotoxic agent highlights the complexity of cellular redox biology. For researchers and drug development professionals, a thorough understanding of the discovery, chemistry, and biological activities of α-TQ is crucial for harnessing its therapeutic potential and mitigating any potential toxicity. As our knowledge of this enigmatic quinone continues to expand, so too will the opportunities for its application in human health and disease.

References

-

Neuzil, J., Witting, P. K., & Stocker, R. (1997). α-Tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids. Proceedings of the National Academy of Sciences, 94(15), 7885–7890. [Link]

-

Neuzil, J., Thomas, S. R., & Stocker, R. (1997). Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids. PubMed, 94(15), 7885-7890. [Link]

-

Moore, A. N., & Ingold, K. U. (1997). alpha-Tocopheryl quinone is converted into vitamin E in man. Free radical biology & medicine, 22(5), 931–934. [Link]

-

Dong, L. F., Neuzil, J., & Stocker, R. (2007). α-Tocopheryl succinate induces apoptosis by targeting ubiquinone-binding sites in mitochondrial respiratory complex II. Journal of Biological Chemistry, 282(15), 11196-11204. [Link]

-

Niki, E. (2007). Tocopherylquinone and tocopherylhydroquinone. Redox report : communications in free radical research, 12(5), 204–210. [Link]

-

Vatassery, G. T., & Youn, J. (1988). Separation of alpha-tocopherol and its oxidation products by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 433, 280-285. [Link]

-

Cornwell, D. G., & Varma, V. (1999). A function for the vitamin E metabolite alpha-tocopherol quinone as an essential enzyme cofactor for the mitochondrial fatty acid desaturases. FEBS letters, 446(1), 1–5. [Link]

-

Hinman, A., Holst, C. R., Latham, J. C., Bruegger, J. J., Ulas, G., McCusker, K. P., ... & Shrader, W. D. (2018). Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase. PLoS ONE, 13(8), e0201369. [Link]

-

Shi, H., Noguchi, N., & Niki, E. (1999). Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation. Free radical biology & medicine, 27(3-4), 334–346. [Link]

-

Lee, G. Y., Han, S. N., & Meydani, S. N. (2004). Alpha-tocopherol-mediated caspase-3 up-regulation enhances susceptibility to apoptotic stimuli. The Journal of nutritional biochemistry, 15(1), 38–46. [Link]

-

Ota, C., Hondo, T., Miyake, Y., Furutani, H., & Toyoda, M. (2022). Rapid Analysis of α-Tocopherol and Its Oxidation Products Using Supercritical Carbon Dioxide and Proton Transfer Reaction Ionization Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 11(1), A0108. [Link]

-

Shrader, W. D., Amagata, A., Barnes, A., Enns, G. M., Hinman, A., Holst, C. R., ... & Miller, G. (2020). Towards a modern definition of vitamin E-evidence for a quinone hypothesis. bioRxiv. [Link]

-

Lang, J. K., Gohil, K., & Packer, L. (1987). Determination of this compound (vitamin E quinone) in human serum, platelets, and red cell membrane samples. Analytical biochemistry, 167(2), 411–417. [Link]

-

Calviello, G., Di Nicuolo, F., Piccioni, E., Di Giacomo, C., Serini, S., & Palozza, P. (2003). Gamma-Tocopheryl quinone induces apoptosis in cancer cells via caspase-9 activation and cytochrome c release. Carcinogenesis, 24(3), 427-433. [Link]

-

Nakagawa, K., Yoshikawa, K., & Miyazawa, T. (2000). Mechanism of alpha-tocopheryl succinate-induced apoptosis of promyelocytic leukemia cells. Free radical research, 33(4), 407–418. [Link]

-

Neuzil, J., Weber, T., Gellert, N., & Weber, C. (2001). Vitamin E analogues as inducers of apoptosis: structure–function relation. British journal of cancer, 84(1), 87-93. [Link]

-

Schwartz, J. L., & Shklar, G. (1992). The selective cytotoxic effect of carotenoids and alpha-tocopherol on human cancer cell lines in vitro. Journal of oral and maxillofacial surgery : official journal of the American Association of Oral and Maxillofacial Surgeons, 50(4), 367–373. [Link]

-

Ota, C., Hondo, T., Miyake, Y., Furutani, H., & Toyoda, M. (2022). Rapid Analysis of α-Tocopherol and Its Oxidation Products Using Supercritical Carbon Dioxide and Proton Transfer Reaction Ionization Mass. Semantic Scholar. [Link]

-

Tang, C., Tao, G., Wang, Y., Liu, Y., & Li, J. (2020). Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. Journal of agricultural and food chemistry, 68(2), 669–677. [Link]

-

Hinman, A., Holst, C. R., Latham, J. C., Bruegger, J. J., Ulas, G., McCusker, K. P., ... & Shrader, W. D. (2018). In vivo conversion of α-tocopherol to its quinone metabolite and quantification of intracellular concentrations of vitamin E and its metabolites in cells in vitro. figshare. [Link]

-

Wallert, M., Moseler, A., & Lorkowski, S. (2014). α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages. Molecular nutrition & food research, 58(7), 1464-1476. [Link]

-

Galli, F., Kelly, F. J., El-Sokkary, G. H., & Dunster, C. (2021). Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation. Antioxidants, 10(2), 169. [Link]

-

Guspí, M., Casado, A. G., & de la Torre, R. (2005). Rapid HPLC method for the determination of vitamin A and E and cotinine concentration in human serum in women with CIN and cervical cancer. Journal of Chromatography B, 817(2), 291-297. [Link]

- A method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography). (2017).

-

Solich, P., Cerman, J., & Hrdlicka, A. (2003). Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications. Analytical and bioanalytical chemistry, 376(4), 543–548. [Link]

-

Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. (n.d.). Waters. [Link]

-

Wang, S., Du, J., & Li, C. (2016). Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum. Journal of clinical laboratory analysis, 30(6), 1169-1175. [Link]

-

Godoy, P., Hewitt, N. J., Albrecht, U., Andersen, M. E., Ansari, N., Bhattacharya, S., ... & Cirit, M. (2013). In vitro models for liver toxicity testing. Toxicology research, 2(3), 246-258. [Link]

-

de la Fuente, C., & Sanchez, C. (2002). Cell lines as in vitro models for drug screening and toxicity studies. Current pharmaceutical design, 8(12), 1027–1039. [Link]

-

Blaauboer, B. J. (2010). In vitro Toxicity Testing in the Twenty-First Century. Alternatives to laboratory animals : ATLA, 38(3), 213–219. [Link]

Sources

- 1. Tocopherylquinone and tocopherylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of alpha-tocopheryl succinate-induced apoptosis of promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of this compound (vitamin E quinone) in human serum, platelets, and red cell membrane samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha-Tocopheryl quinone is converted into vitamin E in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dual Nature of a Vitamin E Metabolite: A Technical Guide to α-Tocopherolquinone

Introduction

α-Tocopherolquinone (α-TQ) represents a fascinating and pivotal molecule in the intricate biochemistry of vitamin E. Long considered merely an oxidation product of α-tocopherol (α-T), the most biologically active form of vitamin E, emerging research has unveiled a more complex and nuanced role for α-TQ.[1][2] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and multifaceted biological activities of α-tocopherolquinone. We will delve into its synthesis and analytical determination, offering detailed protocols for researchers, scientists, and drug development professionals. This guide aims to be a comprehensive resource, fostering a deeper understanding of α-TQ and its potential therapeutic and biological significance.

Chemical Structure and Physicochemical Properties

α-Tocopherolquinone is a benzoquinone derivative characterized by a trimethyl-substituted quinone ring and a phytyl tail identical to that of α-tocopherol.[1][3] This structure imparts a lipophilic character, enabling its localization within biological membranes.[3]

Chemical Structure

The chemical structure of α-tocopherolquinone is fundamental to its function. The quinone ring is the redox-active center, capable of participating in electron transfer reactions. The saturated phytyl tail anchors the molecule within the lipid bilayer of membranes.

Caption: Chemical structure of α-tocopherolquinone.

Physicochemical Properties

A summary of the key physicochemical properties of α-tocopherolquinone is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.

| Property | Value | Source |

| Molecular Formula | C29H50O3 | [1] |

| Molecular Weight | 446.7 g/mol | [1] |

| IUPAC Name | 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | [1] |

| Boiling Point | ~496°C (estimated) | [4] |

| Water Solubility | 0.00041 g/L (predicted) | [3] |

| logP | 7.09 (predicted) | [3] |

| Appearance | Clear amber to red viscous liquid | [4] |

| Synonyms | Vitamin E quinone, α-Tocoquinone | [1][2] |

Synthesis and Analytical Determination

The study of α-tocopherolquinone necessitates reliable methods for its synthesis and quantification. This section provides detailed protocols for both.

Synthesis of α-Tocopherolquinone from α-Tocopherol

α-Tocopherolquinone can be synthesized by the oxidation of α-tocopherol.[5] A common laboratory-scale method utilizes ceric ammonium nitrate as the oxidizing agent.[6]

Experimental Protocol: Synthesis of α-Tocopherolquinone

-

Dissolution: Dissolve α-tocopherol (1 equivalent, e.g., 0.5 g) in a 2:1 mixture of acetonitrile and water (15 mL) in a round-bottomed flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Oxidation: Prepare a solution of ceric ammonium nitrate (2.1 equivalents) in water (5 mL). Add this solution dropwise to the α-tocopherol solution while stirring.

-

Reaction: Continue stirring the reaction mixture at 0°C for 2 hours.

-

Neutralization: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: Extract the product three times with ethyl acetate.

-

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel chromatography to obtain pure α-tocopherolquinone.

Caption: Workflow for the synthesis of α-tocopherolquinone.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of α-tocopherolquinone in biological samples is typically achieved using High-Performance Liquid Chromatography (HPLC).[7][8] The following protocol is a general guideline for the determination of α-TQ in biological matrices.

Experimental Protocol: HPLC Analysis of α-Tocopherolquinone

-

Sample Preparation:

-

For tissues and plasma, saponify the sample in the presence of antioxidants like butylated hydroxytoluene (BHT), ascorbic acid, and pyrogallol to prevent further oxidation of tocopherols.[8]

-

Extract the saponified sample with hexane.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC System:

-

Quantification:

-

Prepare a standard curve using known concentrations of pure α-tocopherolquinone.

-

Calculate the concentration of α-TQ in the sample by comparing its peak area to the standard curve.

-

Biological Activities and Redox Cycling

The biological role of α-tocopherolquinone is complex, exhibiting both antioxidant and pro-oxidant activities, and it is a key player in the redox cycling of vitamin E.

An Oxidative Metabolite with Diverse Functions

α-Tocopherolquinone is a major oxidation product of α-tocopherol in vivo.[9] Its formation is indicative of oxidative stress.[8] While it lacks the direct free radical scavenging ability of α-tocopherol, it is not an inert metabolite.[9] Studies have shown that α-TQ possesses a range of biological activities, including:

-

Anticoagulant Properties: α-Tocopherolquinone is a potent inhibitor of the vitamin K-dependent carboxylase, an enzyme crucial for blood clotting.[1][10] This activity is significantly greater than that of α-tocopherol.[10]

-

Regulation of Ferroptosis: α-TQ has been shown to inhibit ferroptosis, a form of iron-dependent programmed cell death.[2][6]

-

Anti-inflammatory and Anticancer Effects: Some studies suggest that α-TQ and its derivatives may have anti-inflammatory and anticancer properties.[9]

The α-Tocopherolquinone/α-Tocopherylhydroquinone Redox Cycle

A critical aspect of α-TQ biochemistry is its ability to be reduced to α-tocopherylhydroquinone (α-TQH2).[11][12] This reduction can be carried out by various cellular reductants and enzymes.[12][13] α-TQH2 is a potent antioxidant, in some cases more effective than α-tocopherol itself.[14][15]

The interconversion between α-TQ and α-TQH2 forms a redox cycle that contributes to the overall antioxidant capacity of the cell.[11] This cycle allows for the regeneration of a potent antioxidant (α-TQH2) from an oxidation product (α-TQ).

Caption: The redox cycling of α-tocopherol and its metabolites.

Role in Drug Development and Future Perspectives

The unique biological activities of α-tocopherolquinone have garnered interest in its potential as a therapeutic agent. Its anticoagulant properties, for instance, suggest a possible role in cardiovascular disease management.[10] Furthermore, its ability to modulate ferroptosis opens avenues for its investigation in diseases where this cell death pathway is implicated, such as neurodegenerative disorders and ischemia-reperfusion injury.[2][6]

However, the pro-oxidant potential of quinones and the mutagenic activity observed for some tocopherol quinones (though less so for α-TQ) necessitate careful consideration in any therapeutic application.[16]

Future research should focus on elucidating the specific enzymatic pathways involved in the in vivo reduction of α-TQ to α-TQH2 and further exploring the signaling pathways modulated by α-TQ. A deeper understanding of its mechanism of action will be crucial for harnessing its therapeutic potential while mitigating any potential risks.

Conclusion

α-Tocopherolquinone is far more than a simple byproduct of vitamin E oxidation. It is a biologically active molecule with a distinct profile of activities, including potent anticoagulant effects and the ability to modulate ferroptosis. Its participation in a redox cycle with α-tocopherylhydroquinone highlights its contribution to the cellular antioxidant defense system. The detailed protocols for synthesis and analysis provided in this guide are intended to facilitate further research into this intriguing molecule, paving the way for a more complete understanding of its role in health and disease and its potential applications in drug development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2734086, Tocopherol quinone. Retrieved from [Link]

-

Liebler, D. C. (1993). The role of metabolism in the antioxidant function of vitamin E. Critical Reviews in Toxicology, 23(2), 147-169. [Link]

-

Schultz, M., Leist, M., Petrzika, M., Gassmann, B., & Brigelius-Flohé, R. (1995). Novel urinary metabolites of alpha-tocopherol in the rat. Journal of Biological Chemistry, 270(41), 24393-24397. [Link]

-

FooDB. (2021). Showing Compound alpha-Tocopherolquinone (FDB012799). Retrieved from [Link]

-

ResearchGate. (n.d.). GC–MS and LC–MS/MS Techniques to Quantify alpha-Tocopheroland and this compound: Applications to Biological and Food Matrices. Retrieved from [Link]

-

Cornwell, D. G., & Vang, M. J. (2007). Studies in vitamin E: biochemistry and molecular biology of tocopherol quinones. Vitamins and Hormones, 76, 125-147. [Link]

-

Kagan, V. E., Shvedova, A., Serbinova, E., Khan, S., Swanson, C., Powell, R., & Packer, L. (1992). Is alpha-tocopherol a reservoir for alpha-tocopheryl hydroquinone? Archives of Biochemistry and Biophysics, 297(1), 168-174. [Link]

-

Al-Shabib, N. A., Khan, J. M., Ali, R., Al-Hazzani, A. A., Al-Onazi, W. A., & Al-Dosari, M. S. (2021). Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity. Molecules, 26(22), 6937. [Link]

-

Vatassery, G. T., & Smith, W. E. (1987). Determination of this compound (vitamin E quinone) in human serum, platelets, and red cell membrane samples. Analytical Biochemistry, 167(2), 411-417. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 112932, Alpha-Tocopherol Quinone. Retrieved from [Link]

-

Parker, R. S., & Swanson, J. E. (1997). alpha-Tocopheryl quinone is converted into vitamin E in man. Free Radical Biology and Medicine, 22(5), 931-934. [Link]

-

Johnson, E. J., & Shigenaga, M. K. (2004). Mutagenicity of tocopheryl quinones: evolutionary advantage of selective accumulation of dietary alpha-tocopherol. Proceedings of the National Academy of Sciences of the United States of America, 101(12), 4144-4149. [Link]

-

Dowd, P., & Zheng, Z. B. (1995). On the Mechanism of the Anticlotting Action of Vitamin E Quinone. Proceedings of the National Academy of Sciences of the United States of America, 92(18), 8171-8175. [Link]

-

Igarashi, O., Yonekawa, Y., & Fujikata, A. (1993). Determination of alpha-tocopherol and alpha-tocopherylquinone in rat tissues and plasma by high-performance liquid chromatography with electrochemical detection. Journal of Nutritional Science and Vitaminology, 39(5), 419-430. [Link]

-

Al-Malaika, S., & Issenhuth, S. (1999). Separation of alpha-tocopherol and its oxidation products by high performance liquid chromatography. Polymer Degradation and Stability, 65(1), 133-143. [Link]

- Edison Pharmaceuticals, Inc. (2013). Synthesis of this compound derivatives, and methods of using the same.

-

Hinman, A., Holst, C. R., Latham, J. C., Bruegger, J. J., & Ulas, G. (2018). Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase. PLoS One, 13(8), e0201369. [Link]

-

Yamauchi, R. (1997). Vitamin E: Mechanism of Its Antioxidant Activity. Food Science and Technology International, Tokyo, 3(4), 301-309. [Link]

-

Niki, E., Noguchi, N., Tsuchihashi, H., & Gotoh, N. (1995). Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation. Journal of the American Chemical Society, 117(48), 12053-12058. [Link]

-

Chen, M., Ghelfi, M., Poon, J. F., Jeon, N., Boccalon, N., Rubsamen, M., ... & Manor, D. (2022). Antioxidant-independent activities of alpha-tocopherol. eLife, 11, e75685. [Link]

-

Kundu, S., & Sarkar, D. (2022). Synthetic Attempts Toward α-Tocopherol -An Overview. ChemistrySelect, 7(32), e202202027. [Link]

- Kuraray Co., Ltd. (1996). Process for the preparation of alpha-tocopherol.

-

Bieri, J. G., Poukka, R. K., & Prival, E. L. (1970). Determination of alpha-tocopherol in erythrocytes by gas-liquid chromatography. Journal of Lipid Research, 11(2), 118-123. [Link]

-

Rimbach, G., Moehring, J., Huebbe, P., & Lodge, J. K. (2010). Gene-Regulatory Activity of α-Tocopherol. Molecules, 15(3), 1746-1761. [Link]

-

Jiang, Z., & Yang, C. (2013). Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells. International Journal of Molecular Sciences, 14(9), 18274-18288. [Link]

-

Siegel, D., Bolton, E. M., Burr, J. A., Liebler, D. C., & Ross, D. (1997). The reduction of this compound by human NAD(P)H: quinone oxidoreductase: the role of alpha-tocopherolhydroquinone as a cellular antioxidant. Molecular Pharmacology, 52(2), 300-305. [Link]

-

Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0034408). Retrieved from [Link]

-

Wikipedia. (2023). α-Tocopherol. Retrieved from [Link]

-

Neuzil, J., Thomas, S. R., & Stocker, R. (1997). Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids. Proceedings of the National Academy of Sciences of the United States of America, 94(15), 7885-7890. [Link]

-

Tucker, J. M., & Townsend, D. M. (2005). Alpha-tocopherol: roles in prevention and therapy of human disease. Biomedicine & Pharmacotherapy, 59(7), 380-387. [Link]

Sources

- 1. Tocopherol quinone | C29H50O3 | CID 2734086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Showing Compound this compound (FDB012799) - FooDB [foodb.ca]

- 4. D-ALPHA-TOCOPHERYLQUINONE | 7559-04-8 [chemicalbook.com]

- 5. EP2545025A1 - Synthesis of this compound derivatives, and methods of using the same - Google Patents [patents.google.com]

- 6. Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of this compound (vitamin E quinone) in human serum, platelets, and red cell membrane samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of alpha-tocopherol and alpha-tocopherylquinone in rat tissues and plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the mechanism of the anticlotting action of vitamin E quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of metabolism in the antioxidant function of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Is alpha-tocopherol a reservoir for alpha-tocopheryl hydroquinone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mutagenicity of tocopheryl quinones: evolutionary advantage of selective accumulation of dietary alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of alpha-Tocopherolquinone from Vitamin E Oxidation

<

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Vitamin E, particularly alpha-tocopherol, is the most potent lipid-soluble antioxidant in biological systems, playing a crucial role in protecting cell membranes from oxidative damage.[1][2] Its primary function involves scavenging lipid peroxyl radicals, a process that interrupts the chain reaction of lipid peroxidation.[1][2][3] This guide provides a comprehensive technical overview of the oxidative transformation of alpha-tocopherol into its major oxidation product, alpha-tocopherolquinone. We will delve into the underlying chemical mechanisms, the biological significance of this conversion, detailed methodologies for its study, and the analytical techniques required for accurate quantification. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to investigate the intricate role of vitamin E oxidation in both physiological and pathological contexts.

The Antioxidant Role of α-Tocopherol: A Double-Edged Sword

Alpha-tocopherol (α-TOH) is the most biologically active form of vitamin E, a family of eight related fat-soluble compounds.[1][4] Its structure, featuring a chromanol ring and a hydrophobic phytyl tail, allows it to embed within cellular membranes, positioning it as a primary defender against lipid peroxidation.[4][5][6] The antioxidant activity stems from the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize lipid peroxyl radicals (LOO•), thus terminating the damaging chain reaction.[1][4][7]

This reaction, while protective, results in the formation of the alpha-tocopheroxyl radical (α-TO•), a relatively stable intermediate.[1][8] The fate of this radical is critical and determines the overall impact of vitamin E on the cellular redox environment. Under physiological conditions, α-TO• can be recycled back to its reduced, active form by other antioxidants like ascorbate (vitamin C).[1] However, in situations of severe oxidative stress where recycling capacity is overwhelmed, the α-TO• can undergo further reactions, leading to the formation of various oxidation products, with this compound (α-TQ) being a prominent metabolite.[8][9]

Factors Influencing the Oxidation Cascade

The progression from the beneficial radical-scavenging activity of α-tocopherol to the formation of α-TQ is influenced by several factors:

-

Redox Environment: The balance between pro-oxidants and antioxidants is paramount. An excess of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can overwhelm the recycling capacity for the α-tocopheroxyl radical.[1]

-

Oxygen Availability: The presence of oxygen is crucial for the formation of lipid peroxyl radicals, the primary species that α-tocopherol scavenges.[8] In anaerobic conditions, the fate of the α-tocopheroxyl radical can differ, potentially leading to the formation of other adducts.[8][10]

-

Presence of Co-antioxidants: The availability of molecules like vitamin C, which can regenerate α-tocopherol from its radical form, is a key determinant in preventing the formation of irreversible oxidation products.[1]

-

Nature of the Oxidant: The type of oxidizing agent can influence the specific oxidation products formed. One-electron oxidants like peroxyl radicals tend to produce different product profiles compared to two-electron oxidants like hypochlorite.[11]